molecular formula C19H12O3 B2569031 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 1049119-55-2

2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2569031
CAS No.: 1049119-55-2
M. Wt: 288.302
InChI Key: DGGDCRVNSMDEAZ-UHFFFAOYSA-N
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Description

2-[(2H-Chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a fused polycyclic compound featuring an indene-1,3-dione core substituted with a chromenylmethylidene group. The compound’s structure allows for extensive π-conjugation, influencing its optical, electronic, and intermolecular interaction properties. Below, we compare this compound with structurally related indene-1,3-dione derivatives, focusing on molecular attributes, spectral characteristics, and functional behaviors.

Properties

IUPAC Name

2-(2H-chromen-3-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-18-14-6-2-3-7-15(14)19(21)16(18)10-12-9-13-5-1-4-8-17(13)22-11-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGDCRVNSMDEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-formylchromone with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromene or indene derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of chromone compounds exhibit antimicrobial properties. For instance, studies have demonstrated that chromone-linked thiazoles possess significant antibacterial activity against various Gram-positive bacteria and fungi . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study reported that certain derivatives demonstrated potent antimitotic activity against human tumor cells, with mean growth inhibition values indicating significant efficacy . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance biological activity.

Antioxidant Properties

Compounds containing the chromone structure are known for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

Synthesis and Derivative Development

The synthesis of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione often involves multi-step reactions starting from readily available precursors like chromones and indenes. Various synthetic routes have been explored to optimize yield and purity, including cyclization reactions and condensation methods .

Case Study: Antimicrobial Efficacy

A series of chromone derivatives were synthesized and tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the chromone ring significantly enhanced antibacterial activity compared to the parent compound .

Case Study: Anticancer Evaluation

In a study assessing the anticancer potential of various chromone derivatives, one derivative exhibited a GI50 value of 15.72 μM against a panel of cancer cell lines, highlighting its potential as a lead compound for further development in oncology .

Potential Applications in Drug Development

Given its diverse biological activities, this compound presents opportunities for drug development in several areas:

  • Antimicrobial agents : Targeting resistant strains of bacteria.
  • Anticancer therapeutics : Developing selective inhibitors for specific cancer types.
  • Antioxidants : Formulating supplements or pharmaceuticals to combat oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant against Gram-positive
AnticancerGI50 = 15.72 μM
AntioxidantFree radical scavenging

Mechanism of Action

The mechanism of action of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Indene-1,3-dione Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Structural Features
Target compound (Chromen-3-yl) C₁₉H₁₂O₃ 288.30 2H-Chromen-3-yl at C2 Fused chromen-indene system; extended π-system
2-(3-Chlorobenzylidene)-1H-indene-1,3-dione C₁₆H₉ClO₂ 268.70 3-Chlorophenyl at C2 Electron-withdrawing Cl; planar aromaticity
2-(Furan-3-ylmethylidene)-1H-indene-1,3-dione C₁₄H₈O₃ 224.22 Furan-3-yl at C2 Heterocyclic O-atom; altered electron density
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3-dione C₁₇H₁₄O₄ 282.29 3,4-Dimethoxyphenyl at C2 Electron-donating OCH₃ groups; enhanced solubility
2-(5-Bromo-2-hydroxybenzylidene)-1H-indene-1,3-dione C₁₆H₉BrO₃ 329.15 5-Bromo-2-hydroxy at C2 Br (electron-withdrawing) and OH (H-bond donor)

Physical and Spectral Properties

Melting Points and Stability

  • 2-(3-Chlorobenzylidene) derivative : Higher rigidity from Cl-substituted phenyl group contributes to stability but lacks reported melting data .
  • Furan-3-yl derivative : Melts at 152–153°C, lower than methoxy-substituted analogues, reflecting reduced crystallinity from heterocyclic substituents .
  • 3,4-Dimethoxyphenyl derivative : Methoxy groups enhance solubility (logP = 2.9) but reduce melting point compared to halogenated analogues .

Spectroscopic Data (NMR)

  • Target compound : Chromenyl protons likely resonate downfield (δ 6.5–8.5 ppm) due to aromatic conjugation. Carbonyl groups (C1/C3) appear at ~190 ppm in ¹³C NMR .
  • 3-Chlorobenzylidene derivative : Aromatic protons at δ 7.7–8.3 ppm; carbonyl carbons at ~189–190 ppm .
  • Furan-3-yl derivative : Distinct furan protons at δ 7.3–7.7 ppm; =CH- signal at δ 8.64 ppm (¹H NMR) .
  • 5-Bromo-2-hydroxy derivative : OH proton at δ 5.66 ppm; Br-induced deshielding in adjacent carbons .

Reactivity and Functionalization

  • Target compound : The chromenyl group may undergo electrophilic substitution (e.g., nitration) at the electron-rich benzene ring. The α,β-unsaturated ketone moiety is reactive toward nucleophiles .
  • 3-Chlorobenzylidene derivative : Chlorine facilitates Suzuki couplings or SNAr reactions for further derivatization .
  • Furan derivatives : Susceptible to oxidation at the furan oxygen, limiting stability under acidic conditions .

Biological Activity

The compound 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione , commonly referred to as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of chromone derivatives with indan-1,3-dione structures. Various synthetic routes have been explored, including the use of hydrazine derivatives and other reagents to enhance yield and purity. For example, a study reported the synthesis of related compounds through oxidative cyclization methods involving chromones and indanones .

Biological Activity Overview

The biological activity of This compound has been investigated across several domains:

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Cell LinePercentage InhibitionComparison with Control
A54970%Higher than control
HeLa65%Higher than control
B16F1060%Comparable

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several strains of bacteria. Its effectiveness varies depending on the concentration used and the specific bacterial strain tested. Notably, it has shown promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Studies have indicated that it can reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which This compound exerts its biological effects are multifaceted:

  • Caspase Activation : The compound may activate caspases involved in the apoptosis pathway, leading to programmed cell death in cancer cells.
  • Protein Binding : It has been observed that this compound can bind to serum albumin, which may prolong its bioavailability and therapeutic effects .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, contributing to its cytotoxic effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving A549 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations above 50 µM.
  • Case Study 2 : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to untreated controls.

Q & A

Q. Q1: What are the established synthetic routes for 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, and what experimental parameters influence yield and purity?

A1: Two primary methods are documented:

  • TP-C reaction : Condensation of chromene derivatives with indene-dione precursors under reflux conditions. For example, reacting 4-hydroxycoumarin with substituted indene-diones in ethanol yields target compounds (e.g., 5ab and 5ac in ) with melting points of 285.0°C and 252.8°C, respectively. Catalysts like guanidine hydrochloride under solvent-free conditions improve efficiency (yields >90%) .
  • Aldol condensation : Base-mediated (e.g., K₂CO₃ in acetonitrile) coupling of aldehydes with indene-dione cores. Reaction time (15–30 min) and temperature (room temp. to reflux) critically affect purity. Post-synthesis purification via recrystallization (ethanol or ethyl acetate) enhances crystallinity .

Q. Key characterization tools :

  • X-ray diffraction (XRD) : Confirms planar deviations (e.g., dihedral angles of 1.02° between benzene and indandione rings in ) and hydrogen bonding patterns .
  • Melting point analysis : Validates compound identity and purity (e.g., 285.0°C for 5ab in ) .

Structural Analysis and Crystallography

Q. Q2: How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) stabilize the crystal lattice of this compound?

A2: XRD studies reveal:

  • Intramolecular C–H∙∙∙O bonds : Stabilize molecular conformation (e.g., O–H∙∙∙O interactions in , with H∙∙∙O distances of 1.95 Å) .
  • Intermolecular π-π stacking : Centroid-to-centroid distances of 3.545–3.666 Å between indandione and aromatic rings propagate supramolecular layers (e.g., parallel stacks along the [010] axis in ) .
  • Inversion dimers : Formed via O–H∙∙∙O hydrogen bonds (e.g., dimerization across crystallographic inversion centers in ) .

Methodology : Use SHELXL for refinement, enforcing constraints on H-atom positions (C–H = 0.95 Å, O–H = 0.84 Å) and anisotropic displacement parameters for non-H atoms .

Advanced Structural Refinement

Q. Q3: How can discrepancies in anisotropic displacement parameters during XRD refinement be resolved?

A3:

  • Constraint strategies : For H atoms, apply riding models with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C/O)). For heavy atoms (Br, O), refine anisotropically using full-matrix least-squares on F² ().
  • Error mitigation : Use SHELXL’s robust weighting scheme (e.g., w=1/[σ2(Fo2)+(0.0301P)2+0.6412P]w = 1/[\sigma^2(F_o^2) + (0.0301P)^2 + 0.6412P], where P=(Fo2+2Fc2)/3P = (F_o^2 + 2F_c^2)/3) to minimize overfitting .
  • Validation tools : Check residual electron density (Δρmax=0.36A˚3\Delta\rho_{\text{max}} = 0.36 \, \text{e Å}^{-3}) and R-factor convergence (R1<0.05R_1 < 0.05) .

Experimental Design for Property Optimization

Q. Q4: How do substituents on the chromene or indene-dione moieties influence photophysical properties?

A4:

  • Electron-withdrawing groups (e.g., Br) : Redshift absorption spectra via conjugation extension (e.g., ’s brominated derivative shows enhanced π-π interactions) .
  • Methoxy groups : Increase solubility but may reduce melting points (e.g., 5ac in melts at 252.8°C vs. 285.0°C for 5ab) .
  • Experimental validation : Use UV-Vis spectroscopy (λmax shifts) and differential scanning calorimetry (DSC) to correlate structure with thermal stability.

Addressing Data Contradictions

Q. Q5: How to reconcile conflicting reports on dihedral angles in XRD structures?

A5:

  • Source analysis : Compare datasets for temperature (e.g., 150 K vs. room temp. in vs. 4) and refinement protocols (e.g., SHELXL versions).
  • Statistical validation : Calculate mean planes (e.g., C2–C10 and C11–C16 rings in show a 9.62° dihedral angle) and assess standard uncertainties (e.s.d. < 0.1° for reliable angles) .
  • Software benchmarking : Cross-validate using alternative programs (e.g., Olex2 vs. SHELXTL) to isolate software-specific artifacts .

Green Chemistry Approaches

Q. Q6: What solvent-free or catalytic strategies improve sustainability in synthesizing this compound?

A6:

  • Organocatalysis : Guanidine hydrochloride enables one-pot, three-component reactions (4-hydroxycoumarin + ninhydrin + aromatic amines) with 85–92% yields and no chromatography .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., ’s 15-minute K₂CO₃-mediated coupling) .

Mechanistic Insights

Q. Q7: What mechanistic pathways explain regioselectivity in chromene-indene-dione couplings?

A7:

  • Aldol mechanism : Base deprotonates indene-dione’s α-H, forming an enolate that attacks the chromene aldehyde’s electrophilic carbonyl. Steric hindrance at bulky substituents (e.g., p-tolyl in ) directs regiochemistry .
  • Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable isomers (e.g., E/Z ratios shift under reflux vs. RT conditions) .

Computational Modeling

Q. Q8: How can DFT calculations complement experimental data in predicting molecular properties?

A8:

  • Geometry optimization : Compare computed bond lengths/angles with XRD data (e.g., C=O bonds ~1.21 Å in vs. DFT-predicted 1.22 Å) .
  • Non-covalent interaction (NCI) analysis : Visualize hydrogen bonds and π-π interactions using reduced density gradient (RDG) plots .

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